molecular formula C16H11Cl B14660823 1-[(4-Chlorophenyl)methylidene]-1H-indene CAS No. 38069-09-9

1-[(4-Chlorophenyl)methylidene]-1H-indene

Cat. No.: B14660823
CAS No.: 38069-09-9
M. Wt: 238.71 g/mol
InChI Key: VTIDLAKKIQVRDE-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methylidene]-1H-indene is an organic compound characterized by the presence of a chlorophenyl group attached to an indene moiety

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)methylidene]-1H-indene typically involves the condensation reaction between 4-chlorobenzaldehyde and indene. This reaction is often carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product in high yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)methylidene]-1H-indene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding indane derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy-substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like methanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, such as antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: This compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methylidene]-1H-indene involves its interaction with specific molecular targets and pathways within biological systems. For example, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Further research is needed to fully elucidate the molecular targets and pathways involved in its various biological activities.

Comparison with Similar Compounds

1-[(4-Chlorophenyl)methylidene]-1H-indene can be compared with other similar compounds, such as:

    1-[(4-Bromophenyl)methylidene]-1H-indene: This compound has a bromine atom instead of a chlorine atom, which may result in different chemical reactivity and biological activity.

    1-[(4-Methoxyphenyl)methylidene]-1H-indene: The presence of a methoxy group can significantly alter the compound’s electronic properties and reactivity.

    1-[(4-Nitrophenyl)methylidene]-1H-indene: The nitro group introduces additional functionality, potentially enhancing the compound’s biological activity.

Properties

CAS No.

38069-09-9

Molecular Formula

C16H11Cl

Molecular Weight

238.71 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylidene]indene

InChI

InChI=1S/C16H11Cl/c17-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-11H

InChI Key

VTIDLAKKIQVRDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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